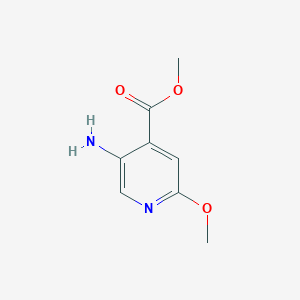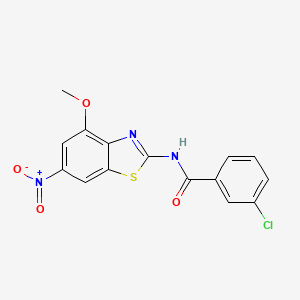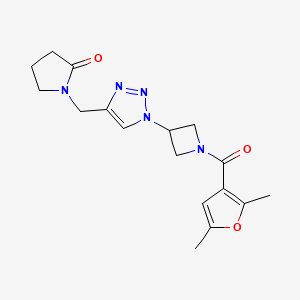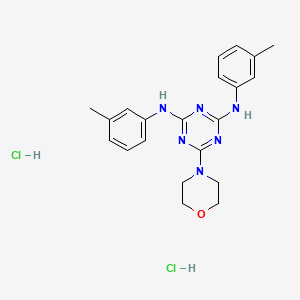
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as THIP, is a compound that has gained attention in scientific research due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist, which means it can enhance the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.
Mechanism of Action
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide acts as a positive allosteric modulator of the GABA(A) receptor, which means it can enhance the effects of GABA by increasing the frequency of chloride ion channel opening. This leads to an increase in inhibitory neurotransmission, resulting in sedative and anxiolytic effects.
Biochemical and Physiological Effects:
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been shown to have dose-dependent effects on the central nervous system, including sedation, hypnosis, anxiolysis, and anticonvulsant activity. N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has also been shown to affect the cardiovascular system, causing a decrease in blood pressure and heart rate.
Advantages and Limitations for Lab Experiments
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has advantages and limitations for use in lab experiments. The advantages include its well-defined mechanism of action, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has limitations in terms of its solubility, stability, and selectivity for certain GABA(A) receptor subtypes.
Future Directions
Future research on N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide could focus on its potential therapeutic applications in the treatment of neurological disorders, including epilepsy, anxiety, and insomnia. Additionally, further investigation into the mechanism of action of N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide could lead to the development of more selective GABA(A) receptor agonists with fewer side effects. Finally, research could explore the potential use of N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide involves a multi-step process that includes the reaction of 2-(4-bromophenyl)ethanol with thiophene-3-carboxaldehyde to form 2-(4-(thiophen-3-yl)phenyl)ethanol. This intermediate is then reacted with isoxazole-3-carboxylic acid to form the oxalamide derivative, N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide. The final product is obtained through purification by column chromatography.
Scientific Research Applications
N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and insomnia. In preclinical studies, N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has shown anticonvulsant and anxiolytic effects, as well as sedative and hypnotic properties. N1-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-N2-(isoxazol-3-yl)oxalamide has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome.
properties
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-14(9-18-16(22)17(23)19-15-5-7-24-20-15)12-3-1-11(2-4-12)13-6-8-25-10-13/h1-8,10,14,21H,9H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEWQKNAZNYIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C(=O)NC3=NOC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B3001239.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B3001242.png)




![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3001249.png)





